Acarbose is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus. It works by delaying the digestion and absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels. Acarbose is derived from soil bacteria, particularly from the genus Actinoplanes, and is characterized by its unique structure that mimics maltotetraose, allowing it to competitively inhibit digestive enzymes such as pancreatic alpha-amylase and intestinal alpha-glucosidases .
Acarbose's mechanism of action involves the reversible inhibition of several enzymes responsible for carbohydrate breakdown. Specifically, it inhibits:
By binding to these enzymes, acarbose prevents the conversion of starches and sugars into absorbable forms, thus lowering blood glucose spikes after meals .
The biosynthesis of acarbose occurs naturally in soil bacteria, particularly Actinoplanes sp. The pathway involves several enzymatic steps starting from simple precursors. Key components include:
Recent research has elucidated these pathways, revealing potential biotechnological applications for improving acarbose production through genetic modifications of producing strains .
Acarbose is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:
Additionally, there is emerging interest in its potential anti-aging effects and its role in managing conditions like polycystic ovarian syndrome .
Acarbose interacts with several medications and substances:
Several compounds share structural or functional similarities with acarbose. Here are a few notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Miglitol | Alpha-glucosidase inhibitor | Smaller molecular structure; less gastrointestinal side effects compared to acarbose. |
| Voglibose | Alpha-glucosidase inhibitor | Primarily used in Japan; similar efficacy but different pharmacokinetics. |
| Metformin | Decreases hepatic glucose production | Different mechanism; primarily affects insulin sensitivity rather than carbohydrate absorption. |
| Canagliflozin | Sodium-glucose cotransporter 2 inhibitor | Targets renal glucose reabsorption; distinct from acarbose's gastrointestinal action. |
Acarbose's uniqueness lies in its specific inhibition of carbohydrate-digesting enzymes in the intestine, making it particularly effective for managing postprandial blood sugar levels without significant systemic absorption .
The discovery of acarbose traces back to the 1970s, when researchers screening soil microbes for α-glucosidase inhibitors identified a potent compound produced by Actinoplanes sp. SE50/110, a Gram-positive bacterium isolated from German soil samples. This strain, later characterized as the wild-type producer of acarbose, became the focus of industrial fermentation processes due to its ability to synthesize the compound in significant quantities. Early studies revealed that acarbose’s pseudotetrasaccharide structure—comprising a valienamine pseudosugar, an amino-deoxyhexose, and maltose—enables competitive inhibition of α-glucosidases by mimicking the transition state of oligosaccharide substrates.
Natural occurrence studies confirmed that acarbose production is restricted to specific Actinoplanes species, particularly Actinoplanes sp. SE50/110 and Actinoplanes sp. CKD485-16. These soil-dwelling bacteria synthesize acarbose as part of their secondary metabolism, likely as a defense mechanism against competing microorganisms in their ecological niche. The compound’s isolation from fermentation broths spurred clinical interest, culminating in its approval as the first α-glucosidase inhibitor in Europe and the United States during the 1990s.
The elucidation of acarbose’s biosynthetic pathway resolved long-standing questions about its unusual structural features. Isotopic labeling experiments in the 1980s revealed that the C7-cyclitol moiety originates from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate. Subsequent genomic analyses of Actinoplanes sp. SE50/110 identified a 24-kb gene cluster (acb) encoding 22 enzymes responsible for acarbose assembly. Key steps include:
| Enzyme | Function | Reference |
|---|---|---|
| AcbC | Cyclizes sedoheptulose 7-phosphate | |
| AcbM | Phosphorylates 2-epi-5-epi-valiolone | |
| AcbO | Epimerizes intermediate | |
| AcbI | Glycosyltransferase for trisaccharide |
The biosynthetic machinery for acarbose production is phylogenetically constrained to Actinoplanes, a genus within the Micromonosporaceae family. Comparative genomic studies highlight a conserved acb cluster across acarbose-producing strains, with gene synteny maintained despite geographical isolation of the organisms. This conservation underscores the evolutionary optimization of acarbose biosynthesis in soil ecosystems, where carbon competition drives the selection of metabolite-mediated antagonism.
The pathway’s uniqueness lies in its hybrid assembly strategy, combining features of carbohydrate metabolism and non-ribosomal peptide synthesis. Notably, the pseudoglycosyltransferase AcbS catalyzes the formation of a C–N bond between the valienol pseudosugar and the amino-deoxyhexose, a reaction without precedent in canonical glycosyltransferase biochemistry. This enzyme, alongside the kinase AcbU and phosphatase AcbJ, ensures precise regulation of phosphorylation states during intermediate trafficking.
Soil microbiota analyses suggest that horizontal gene transfer events may have disseminated partial biosynthetic modules among related actinomycetes. However, the complete pathway remains a taxonomic signature of Actinoplanes, distinguishing it from close relatives like Micromonospora. The ecological rationale for this specialization may relate to the oligotrophic nature of soil habitats, where acarbose’s inhibition of competing microbes’ carbohydrate utilization confers a survival advantage.
Acarbose consists of a valienamine moiety (4-amino-4,6-dideoxy-D-glucopyranose) α-linked to a maltose unit via an acarviosine group (Figure 1) [4]. The valienamine core, an unsaturated aminocyclitol, adopts a half-chair conformation that mimics the transition state of α-D-glucosyl cations during enzymatic hydrolysis [1] [2]. This structural mimicry enables competitive inhibition of pancreatic α-amylase and intestinal α-glucosidases by occupying the active site with higher affinity than natural substrates [4].
The pseudooligosaccharide backbone comprises:
X-ray crystallography of acarbose bound to maltase glucoamylase (PDB 2QMJ) reveals critical interactions:
This configuration creates a binding affinity (K~i~ = 1.1 μM for maltase) 100-fold greater than maltose [2].
The systematic IUPAC name describes acarbose's stereochemical complexity:
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal [3] [4]
Key stereochemical elements include:
The stereochemical arrangement creates three distinct structural domains:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~25~H~43~NO~18~ | [3] [4] |
| Molecular weight | 645.61 g/mol | [3] [4] |
| Melting point | 141-143°C (decomposes) | [5] |
| Water solubility | 148 mg/mL (25°C) | [4] [5] |
| DMSO solubility | 20 mg/mL | [5] |
| LogP | -6.8 | [4] |
| Crystalline system | Monoclinic | [6] |
| Space group | P2~1~ | [6] |
| Unit cell parameters | a=8.42 Å, b=11.37 Å, c=15.89 Å | [6] |
Acarbose exhibits pH-dependent stability:
Crystallographic analysis reveals a tightly packed hydrogen-bonding network involving all 18 hydroxyl groups, explaining its high melting point and low logP value [6].
^1^H NMR (D~2~O, 600 MHz):
^13^C NMR (D~2~O, 150 MHz):
The upfield shift of C4 (δ78.4) confirms the unsaturated cyclohexene ring's electronic effects [3].
The molecular ion cluster at m/z 644.2-646.2 corresponds to isotopic variants of C~25~H~42~NO~18~^-^ [3].
The absence of carbonyl stretches (1700-1750 cm^-1^) confirms the absence of ester or ketone groups [5].
The acarbose biosynthetic (acb) gene cluster in Actinoplanes sp. SE50/110 represents a well-organized genetic system spanning approximately 32.2 kb of chromosomal DNA [1]. This gene cluster contains 22 open reading frames arranged in distinct transcriptional units, including acbKLMNOC, acbWXY, and several monocistronically transcribed genes such as acbA, acbB, acbD, and acbE [2] [1]. Unlike many other secondary metabolite gene clusters, the acb cluster occurs as a single genetic unit without duplication elsewhere in the SE50/110 genome [1].
High-quality genome sequencing has revealed that the acb gene cluster exists as a contiguous DNA fragment, with comprehensive annotation correcting 61 inconsistent sites identified in previous sequence analyses [1]. Most notably, corrections were made to the amino acid sequences of two crucial genes: acbC, encoding the cytoplasmic 2-epi-5-epi-valiolone synthase, and acbE, which translates to a secreted long-chain acarbose-resistant α-amylase [1]. These sequence corrections have improved the functional annotation and understanding of enzyme similarities within their respective catalytic domain families.
The 22 genes within the acb cluster can be categorized into distinct functional groups based on their predicted and experimentally validated roles [2] [1]. The core biosynthetic genes include acbCMOLNUJRSIVBA, which encode enzymes directly involved in the formation of acarbose structural components [1]. Export and transport functions are mediated by acbWXY genes, which encode an ATP-binding cassette transporter complex responsible for acarbose efflux [1]. Extracellular modification activities are carried out by acbEZ and acbD, encoding enzymes involved in starch degradation and transglycosylation reactions [1].
A distinctive feature of the Actinoplanes sp. SE50/110 acb cluster is the absence of genes encoding transcriptional regulators, which contrasts with acarbose biosynthetic gene clusters found in Streptomyces species [2] [3]. This absence suggests that regulation of acarbose biosynthesis in SE50/110 relies on external regulatory elements located elsewhere in the genome, such as the acarbose regulator C (AcrC), which has been identified as a transcriptional repressor binding to intergenic regions between acbE and acbD [3].
Comparative analysis has revealed that while the complete acb gene cluster is unique to its chromosomal location, individual genes and gene sets with similar functional annotations are scattered throughout the Actinoplanes sp. SE50/110 genome [1]. Homologous genes encoding the first, second, and fourth steps of valienamine synthesis have been identified as a putative operon with moderate sequence similarities: 52% identity between Acpl6250 and AcbC, 35% between Acpl6249 and AcbM, and 34% between Acpl6251 and AcbL [1].
Additionally, homologues of AcbA (61% identity to Acpl3097) and AcbB (66% identity to Acpl3096) have been identified adjacent to each other within a putative dTDP-rhamnose synthesis cluster [1]. These findings suggest that the acb cluster has evolved through recruitment and duplication of genes from primary metabolic pathways, with subsequent specialization for acarbose biosynthesis. The presence of multiple ABC-transporter operons with structural similarity to acbWXY (28-49% identity) indicates potential substrate promiscuity or evolutionary relationships among transport systems [1].
The enzymatic cascade begins with AcbC (2-epi-5-epi-valiolone synthase), which catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone [2] [4]. This enzyme represents the critical transition point from primary to secondary metabolism, utilizing sedoheptulose 7-phosphate derived from the pentose phosphate pathway [4] [5]. AcbC belongs to the sedoheptulose 7-phosphate cyclase family and shares structural and mechanistic similarities with 3-dehydroquinate synthase from the shikimate pathway [6] [7].
The catalytic mechanism involves five sequential steps: NAD+-dependent dehydrogenation, elimination of the phosphate group, reduction of the C-5 ketone, ring opening and rotation along the C5-C6 bond, and intramolecular aldol cyclization [6] [7]. The enzyme requires NAD+ as a cofactor and produces 2-epi-5-epi-valiolone as the first committed intermediate specific to the cyclitol pathway [4]. This cyclization reaction establishes the characteristic seven-carbon cyclitol ring structure that forms the core of the acarbose molecule.
AcbM functions as a 2-epi-5-epi-valiolone 7-kinase, catalyzing the ATP-dependent phosphorylation of 2-epi-5-epi-valiolone to form 2-epi-5-epi-valiolone 7-phosphate [4]. This enzyme belongs to the hexokinase family of phosphotransferases and shows distant similarity to glucokinases, particularly GlcK from Bacillus subtilis [4]. AcbM demonstrates high substrate specificity, efficiently phosphorylating 2-epi-5-epi-valiolone while showing only weak activity toward other cyclitol analogs such as 2-epi-5-epi-valiolol and 1-epi-2-epi-5-epi-valiolol [4].
The phosphorylation occurs specifically at the C-7 position, introducing a protective phosphate group that serves multiple functions [4]. This modification protects the intermediate from potential degradation, prevents inhibitory effects on cellular metabolism, and prepares the molecule for subsequent enzymatic transformations. The reaction has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy, demonstrating that the phosphate group is attached to the primary hydroxyl position [4].
AcbO catalyzes the conversion of 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate through epimerization at the C-2 position [4]. This enzyme reaction represents a critical stereochemical transformation in the pathway, converting the initial cyclization product to the proper configuration required for downstream processing. Mass spectrometry analysis confirms that the product maintains the same molecular mass as the substrate, consistent with an isomerization reaction rather than additional chemical modifications [4].
The AcbO-catalyzed reaction appears to be coenzyme-independent, as no requirement for dinucleotide cofactors (NAD, NADH, NADP, or NADPH) was observed even when using extensively dialyzed cell extracts [4]. This suggests that if cofactors are involved, they must be tightly bound to the enzyme or that the reaction proceeds through a mechanism that does not require external cofactors. The epimerization creates the proper stereochemistry at C-2 that is essential for subsequent enzymatic recognition and processing [4].
AcbL functions as a cyclitol dehydratase, catalyzing the NADPH-dependent dehydration of 5-epi-valiolone 7-phosphate to valienone 7-phosphate [8]. This enzyme was initially annotated as a cyclitol dehydrogenase but biochemical characterization revealed its true dehydratase activity [8]. The reaction removes a water molecule to create an unsaturated intermediate, valienone 7-phosphate, which serves as the immediate precursor for the final reduction step [8]. AcbL shows preference for NADPH as a cofactor in this transformation [8].
AcbN operates as a cyclitol reductase belonging to the NADPH-dependent short-chain dehydrogenase family [8]. This enzyme catalyzes the reversible reduction of valienone 7-phosphate to valienol 7-phosphate, with NADPH serving as the preferred cofactor [8]. Biochemical analysis demonstrates that AcbN specifically recognizes valienol 7-phosphate as a substrate but cannot process 1-epi-valienol 7-phosphate, indicating strict stereochemical requirements [8]. The reversible nature of this reaction allows for metabolic flexibility and may contribute to the regulation of carbon flux through the pathway [8].
AcbU functions as a valienol 7-phosphate kinase that catalyzes the phosphorylation of valienol 7-phosphate to valienol 1,7-diphosphate [9]. This enzyme introduces a second phosphate group at the C-1 position, creating a bis-phosphate intermediate that serves as the substrate for subsequent nucleotidylation [9]. The AcbU-catalyzed reaction is ATP-dependent and represents a critical activation step that prepares the cyclitol moiety for incorporation into the final acarbose structure [9].
Inactivation studies in Actinoplanes sp. SE50/110 have demonstrated that AcbJ is essential for acarbose biosynthesis, as deletion of the acbJ gene completely abolishes acarbose production [9]. This finding indicates that AcbU plays a crucial role in the biosynthetic pathway, even though the exact timing and regulation of its activity within the overall pathway remains to be fully elucidated [9]. The formation of valienol 1,7-diphosphate represents a key branch point where the cyclitol intermediate is committed to acarbose biosynthesis rather than being diverted to shunt products [9].
AcbR operates as a nucleotidyltransferase that converts valienol 1-phosphate to GDP-valienol, representing the final activation step in cyclitol processing [9] [10]. This enzyme belongs to the glucose 1-phosphate uridylyltransferase family and shows significant sequence similarity to related nucleotidyltransferases involved in sugar metabolism [9] [10]. AcbR demonstrates a clear preference for GTP as the nucleotidyl donor, though it can also utilize ATP and other nucleoside triphosphates with reduced efficiency [10].
The enzyme requires divalent metal ions, particularly Mg2+, for optimal activity [10]. Kinetic analysis reveals that AcbR more efficiently utilizes purine-based nucleotidyltriphosphates (ATP and GTP) compared to pyrimidine-based nucleotides (CTP, dTTP, and UTP) [10]. The formation of GDP-valienol represents the creation of an activated sugar nucleotide donor that can participate in glycosyltransferase reactions, similar to other sugar nucleotides used in polysaccharide biosynthesis [10].
The metal ion dependence of AcbR shows interesting variation with concentration, as reactions containing 1 mM Mg2+ favor GTP as the nucleotidyl donor, while reactions with 10 mM Mg2+ show enhanced preference for ATP [10]. This metal ion-dependent substrate specificity suggests that cellular metal ion concentrations may influence the nature of the nucleotide-cyclitol product formed, potentially affecting downstream pathway efficiency [10].
AcbJ functions as a critical phosphatase belonging to the haloacid dehalogenase (HAD) superfamily and plays essential regulatory roles in acarbose biosynthesis [8]. This enzyme demonstrates broad substrate specificity, efficiently dephosphorylating both 1-epi-valienol 7-phosphate and valienol 7-phosphate to their corresponding free cyclitols [8]. Gene inactivation studies reveal that AcbJ accounts for approximately 76.4% of the total phosphatase activity toward these substrates in Actinoplanes sp. SE50/110 [8].
The essential nature of AcbJ for acarbose production is demonstrated by the complete abolition of acarbose biosynthesis upon gene deletion, with partial restoration observed upon complementation [8]. This suggests that AcbJ performs multiple critical functions beyond simple dephosphorylation of accumulated intermediates [8]. The enzyme likely participates in the final steps of acarbose biosynthesis by removing protective phosphate groups from key intermediates such as valienol 1,7-diphosphate, NDP-valienol 7-phosphate, or dTDP-acarviose 7-phosphate [8].
Additional phosphatases including ACPL8310, ACPL2834, and ACPL_7709 also contribute to cyclitol dephosphorylation, providing redundancy in the system [8]. The coordinated activity of these phosphatases helps prevent the accumulation of potentially toxic phosphorylated metabolites while maintaining the necessary flux through the biosynthetic pathway [8]. The regulation of phosphatase activity represents a critical control point for optimizing acarbose production and minimizing the formation of unproductive shunt products [8].
AcbI functions as a conventional glycosyltransferase that catalyzes the formation of the amino-deoxyhexose-containing oligosaccharide component of acarbose [9]. This enzyme utilizes dTDP-4-amino-4,6-dideoxy-D-glucose and maltose as substrates to produce O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose [9]. The reaction represents a standard glycosylation process involving the formation of glycosidic bonds between the amino sugar and the maltose acceptor [9].
The enzyme demonstrates strict substrate specificity and cannot substitute for the function of its homolog AcbS in subsequent pathway steps [9]. Biochemical reconstitution experiments confirm that AcbI is incapable of utilizing GDP-valienol as a substrate, distinguishing it clearly from the pseudoglycosyltransferase activity required for final acarbose assembly [9]. This specificity ensures that AcbI specifically catalyzes the formation of the trisaccharide acceptor molecule without interfering with the critical C-N bond formation step [9].
The product of the AcbI reaction serves as the acceptor substrate for the subsequent AcbS-catalyzed coupling reaction [9]. Sequential enzyme assays demonstrate that AcbI activity must precede AcbS activity, as addition of AcbI after removal of AcbS from reaction mixtures fails to produce acarbose [9]. This sequential requirement establishes the proper order of assembly reactions in the final stages of acarbose biosynthesis [9].
AcbS represents a unique pseudoglycosyltransferase enzyme that catalyzes the final assembly of acarbose through the formation of a non-glycosidic C-N bond [9] [11]. This enzyme utilizes GDP-valienol and the 4-amino-4,6-dideoxy-glucose-containing trisaccharide produced by AcbI as substrates to generate the complete acarbose molecule [9]. The reaction represents an unprecedented enzymatic transformation that creates a pseudoglycosidic linkage between the cyclitol and amino sugar components [9].
AcbS shows high sequence similarity to AcbI, suggesting evolution from a common glycosyltransferase ancestor, yet the two enzymes catalyze fundamentally different types of chemical bonds [9] [11]. While AcbI forms conventional O-glycosidic bonds, AcbS creates a C-N bond that mimics but is chemically distinct from traditional glycosidic linkages [9]. This unique catalytic capability makes AcbS the only enzyme in the acarbose pathway capable of forming the characteristic pseudoglycosidic bond that is essential for acarbose's biological activity [9].
Biochemical characterization reveals that AcbS achieves approximately 20% conversion efficiency under experimental conditions, producing acarbose as confirmed by electrospray ionization tandem mass spectrometry [9]. The enzyme cannot be substituted by other glycosyltransferases in the pathway, including AcbI and AcbQ, demonstrating its unique and essential role in acarbose biosynthesis [9]. The development of AcbS represents a remarkable example of enzyme evolution, where a glycosyltransferase has acquired the ability to catalyze C-N bond formation while maintaining its overall protein architecture [12].
The assembly of acarbose requires the coordinated sequential action of both AcbI and AcbS, with specific substrate requirements and reaction order [9]. Initial assembly involves AcbI-catalyzed formation of the amino-deoxyhexose-containing trisaccharide from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose [9]. This trisaccharide then serves as the acceptor substrate for AcbS, which couples it with the GDP-valienol donor to form the complete acarbose structure [9].
Reconstitution experiments using purified enzymes confirm the absolute requirement for both activities in the correct sequence [9]. One-pot reactions containing valienol 1-phosphate, GTP, dTDP-4-amino-4,6-dideoxy-D-glucose, maltose, and the three enzymes AcbI, AcbR, and AcbS successfully produce acarbose over a 6-hour incubation period [9]. Control experiments lacking any single enzyme component fail to generate detectable acarbose, confirming the essential nature of each enzymatic step [9].
The sequential nature of these reactions has been further validated by temporal studies showing that AcbS cannot complement AcbI activity when added separately [9]. Similarly, the order dependency is confirmed by the observation that dTDP-acarviosin 7-phosphate and dTDP-acarviosin are not intermediates in the acarbose pathway, indicating that the GDP-valienol must be coupled after, not before, the AcbI-catalyzed trisaccharide formation [9]. This sequential assembly process ensures the proper formation of both glycosidic and pseudoglycosidic bonds required for acarbose structure and activity [9].
AcbE functions as an α-amylase family enzyme with transglycosylase activity that catalyzes the post-biosynthetic modification of acarbose to produce acarstatins [13] [14]. This extracellular enzyme belongs to the α-amylase family and exhibits highest sequence similarities to cyclodextrin glucanotransferases, though it lacks traditional α-amylase and cyclodextrin glucanotransferase activities [14]. AcbE requires Ca2+ ions for activity and displays optimal function at 30°C and pH 6.2-6.9 [14].
The enzyme catalyzes the transfer of maltose units to the non-reducing end of acarbose, creating extended oligosaccharide derivatives [13]. This transglycosylation activity produces acarstatins with additional α-1,4-linked glucose residues, effectively elongating the maltose portion of the acarbose molecule [13]. The reaction mechanism involves the transfer of glucosyl units from donor substrates to the C-4 position of the terminal glucose in acarbose, maintaining the α-1,4-glycosidic linkage pattern [13].
AcbE demonstrates the ability to utilize various malto-oligosaccharides as glucosyl donors, allowing for the production of acarstatins with different chain lengths [14]. The enzyme's substrate specificity and transglycosylase activity enable the formation of O-α-D-maltosyl-(1→4)-acarbose derivatives, which represent a family of acarbose analogs with potentially distinct pharmacological properties [13]. This post-biosynthetic modification capability provides a mechanism for generating structural diversity in acarbose-related compounds [13].
Acarstatin A has been characterized as containing two additional six-membered sugar rings compared to acarbose, corresponding to an additional maltose unit [13]. Nuclear magnetic resonance analysis reveals characteristic hydrogen signals at δ5.34 and δ5.31 on C-1 sites of the six-membered sugar rings, confirming the presence of two additional glucose residues [13]. The proton spectrum shows a shift in the nonlabile hydrogen at valienol C-4 from δ3.95 in acarbose to δ4.17-δ4.06 in acarstatin A, indicating that the additional maltose unit is connected to the C-4 position of the valienol moiety [13].
H-H coupling constants at every junction point of C-1 positions in the six-membered sugar rings are below 4 Hz, confirming α-configuration for all glycosidic linkages in acarstatin A [13]. Two-dimensional NMR techniques including COSY, HSQC, HMBC, and TOCSY provide comprehensive structural confirmation [13]. High-resolution mass spectrometry analysis identifies diagnostic daughter ions with m/z values of 146.0813, 304.1392, 466.1912, and 628.2453 [M+H]+, consistent with two additional hexose moieties substituted at the non-reducing end of acarbose [13].
The chemical structure of acarstatin A is definitively determined as O-α-D-maltosyl-(1→4)-acarbose, representing acarbose with an additional maltose unit attached via α-1,4-glycosidic linkage [13]. This structural characterization provides the foundation for understanding the relationship between AcbE activity and the formation of extended acarbose derivatives [13]. The consistent α-configuration of all glycosidic bonds maintains the structural integrity required for potential biological activity [13].
Glycosidase hydrolysis experiments provide definitive confirmation of the glycosidic linkage types and substitution patterns in acarstatins [13]. Glucoamylase treatment, which specifically hydrolyzes α-1,4-glycosidic bonds, converts acarstatin A to glucose-α-1,4-acarbose as the final product [13]. High-resolution mass spectrometry of the glucoamylase-treated product reveals m/z 808.3083 [M+H]+, with daughter ion fragmentation patterns identical to those expected for glucose-α-1,4-acarbose [13].
β-amylase treatment demonstrates complementary specificity by hydrolyzing α-1,4-glycosyl linkages from the non-reducing end, resulting in the regeneration of acarbose from acarstatin A [13]. Mass spectrometry analysis of β-amylase-treated acarstatin A shows m/z 646.2560 [M+H]+, with fragmentation patterns matching authentic acarbose standards [13]. These enzymatic treatments confirm that the additional sugar moieties in acarstatin A are linked at the non-reducing end via α-1,4-glycosidic bonds [13].